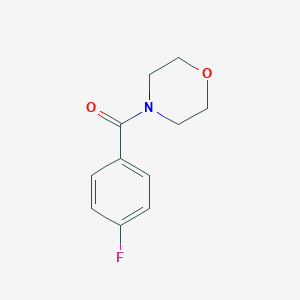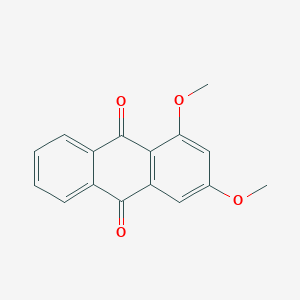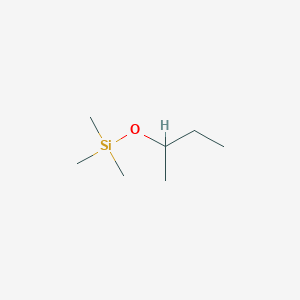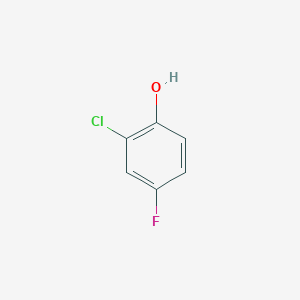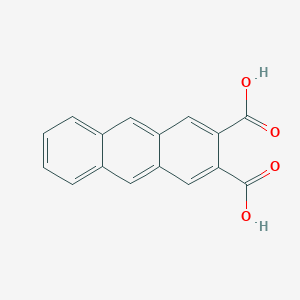![molecular formula C24H40O19 B157849 3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid CAS No. 139723-49-2](/img/structure/B157849.png)
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid is a complex carbohydrate structure found on the surface of certain bacterial species, such as Acinetobacter baumannii . These polysaccharides play a crucial role in bacterial virulence by aiding in immune evasion, colonization, and protection against environmental stresses . The K98 capsular polysaccharide is composed of repeating tetrasaccharide units, which include residues of D-glucose, D-galactose, and other sugar derivatives .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of capsular polysaccharide K98 involves several steps, including bacterial culture, extraction, and purification. The bacteria are typically grown in a nutrient-rich medium under controlled conditions to maximize polysaccharide production . The extraction process often involves the use of detergents and enzymes to break down the bacterial cell wall and release the polysaccharides . Purification is achieved through techniques such as ultrafiltration, ethanol precipitation, and chromatography .
Industrial Production Methods
In an industrial setting, the production of capsular polysaccharide K98 is scaled up using bioreactors to maintain optimal growth conditions for the bacteria . The downstream processing involves similar extraction and purification steps but on a larger scale. Advanced sterilization methods, such as formaldehyde or β-propiolactone treatment, are employed to ensure the purity and safety of the final product .
化学反应分析
Types of Reactions
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the polysaccharide’s properties and enhancing its functionality.
Common Reagents and Conditions
Reduction: Sodium borohydride is used to reduce the oxidized polysaccharide, converting aldehyde groups to alcohols.
Major Products Formed
The major products formed from these reactions include modified polysaccharides with altered physical and chemical properties, such as increased solubility, enhanced stability, and improved bioactivity .
科学研究应用
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid has a wide range of applications in scientific research, particularly in the fields of microbiology, immunology, and biotechnology . Some of its notable applications include:
Vaccine Development: Capsular polysaccharides are used as antigens in the development of vaccines against bacterial infections.
Drug Delivery: Modified polysaccharides can serve as carriers for drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
Diagnostic Tools: Polysaccharides are used in diagnostic assays to detect bacterial infections and monitor immune responses.
作用机制
The mechanism by which capsular polysaccharide K98 exerts its effects involves several molecular targets and pathways . The polysaccharide forms a protective barrier around the bacterial cell, shielding it from host immune defenses and environmental stresses . This barrier prevents the recognition and phagocytosis of the bacteria by immune cells, allowing the bacteria to evade the host’s immune system . Additionally, the polysaccharide can interact with host cell receptors, modulating immune responses and promoting bacterial colonization .
相似化合物的比较
3,4,5-Trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid shares similarities with other capsular polysaccharides found in different bacterial species, such as those from Escherichia coli and Vibrio parahaemolyticus . it is unique in its specific sugar composition and structural arrangement . Similar compounds include:
Capsular Polysaccharide K1 from Escherichia coli: Known for its role in neonatal meningitis, it has a different sugar composition and structural arrangement compared to K98.
Capsular Polysaccharide K2 from Klebsiella pneumoniae: This polysaccharide is associated with increased virulence and resistance to phagocytosis.
Capsular Polysaccharide from Vibrio parahaemolyticus: Involved in immune evasion and pathogenicity, it has a distinct genetic structure and evolutionary background.
This compound stands out due to its unique tetrasaccharide repeat units and specific functional properties, making it a valuable target for research and therapeutic applications .
属性
CAS 编号 |
139723-49-2 |
|---|---|
分子式 |
C24H40O19 |
分子量 |
632.6 g/mol |
IUPAC 名称 |
3,4,5-trihydroxy-6-[5-hydroxy-6-methyl-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H40O19/c1-4-8(26)12(30)18(21(36)37-4)42-24-19(43-23-15(33)11(29)13(31)17(41-23)20(34)35)16(9(27)6(3)39-24)40-22-14(32)10(28)7(25)5(2)38-22/h4-19,21-33,36H,1-3H3,(H,34,35) |
InChI 键 |
WJRXXXYYZXLQTJ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)O)OC2C(C(C(C(O2)C)O)OC3C(C(C(C(O3)C)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |
同义词 |
capsular polysaccharide K98 K98 polysaccharide polysaccharide K98, E coli |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


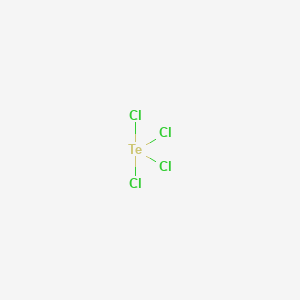
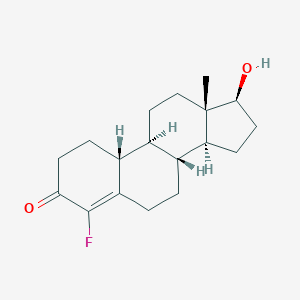


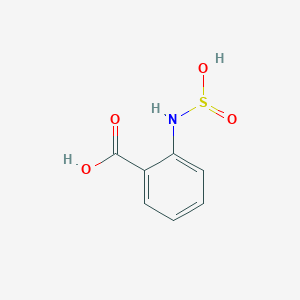
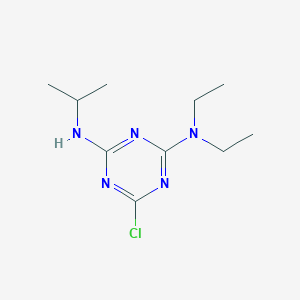
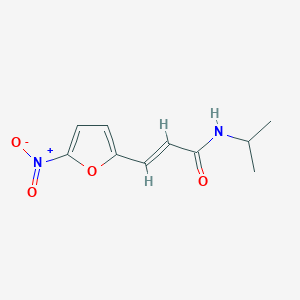
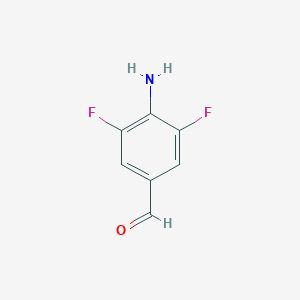
![Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate](/img/structure/B157783.png)
